molecular formula C17H23NO4 B8256926 (R)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid

(R)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid

Cat. No.: B8256926
M. Wt: 305.4 g/mol
InChI Key: PTSFFRFRABIDJJ-LBPRGKRZSA-N
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Description

(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is a chiral organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected piperidine ring at the ortho position. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol. The compound is commonly employed as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor-targeted therapeutics due to its ability to modulate stereochemical interactions .

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-6-7-12(11-18)13-8-4-5-9-14(13)15(19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSFFRFRABIDJJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced via a coupling reaction, often using reagents such as benzoic acid derivatives and coupling agents like EDCI or DCC.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of ®-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modifications. The benzoic acid moiety can interact with enzymes or receptors, influencing biological pathways. The piperidine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of (R)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid (Target Compound) C₁₇H₂₁NO₄ 303.35 Benzoic acid linked to Boc-protected piperidin-3-yl group Intermediate in protease inhibitor synthesis; stereospecific interactions .
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid () C₁₆H₂₁N₃O₄ 319.36 Piperazine ring (N-heterocycle) instead of piperidine; substitution at para position Intermediate in multistep synthesis of heterocyclic pharmaceuticals .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () C₁₇H₂₃NO₄ 305.37 Additional phenyl group at piperidine C4; stereochemistry (3S,4R) Potential use in chiral resolution studies; higher molecular weight .
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid () C₁₂H₂₁NO₄ 243.30 Acetic acid substituent instead of benzoic acid; substitution at piperidine C4 Lower molecular weight; used in peptide coupling reactions .
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid () C₁₂H₂₁NO₄ 243.30 Acetic acid substituent instead of benzoic acid; identical Boc-piperidin-3-yl configuration Simplified analog with reduced steric hindrance; pKa = 4.65 (predicted) .

Key Findings:

Structural Variations: The piperidine vs. piperazine distinction ( vs. Target Compound) significantly impacts electronic properties. Substituent Position: Substitution at piperidine C3 (Target Compound) vs. C4 () alters spatial orientation, affecting binding affinity in receptor-ligand systems .

Physicochemical Properties: The benzoic acid moiety in the target compound confers stronger acidity (predicted pKa ~2–3) compared to acetic acid derivatives (pKa ~4.65 in ), influencing ionization under physiological conditions .

Synthetic Utility :

  • Boc-protected intermediates (Target Compound, ) are critical for stepwise synthesis, enabling selective deprotection in multistep reactions .
  • The chiral center in the target compound and highlights their role in enantioselective drug design, where stereochemistry dictates biological activity .

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